Potassiumtetracyanoplatinate(II)hydrate
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Overview
Description
Potassiumtetracyanoplatinate(II)hydrate is a useful research compound. Its molecular formula is C4K2N4Pt and its molecular weight is 377.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Properties
- The oxidation of potassium tetracyanoplatinate(II) leads to the formation of bronze needles with a unique structure consisting of parallel one-dimensional noncollinear chains. This material crystallizes in the triclinic space group with specific bond distances and angles, forming a complex network of ionic bonding and hydrogen-bonded water molecules (Reis, Peterson, Washecheck, & Miller, 1976).
Electrochemical Growth
- The electrochemical growth of single crystals of highly conducting inorganic complexes, such as potassium tetracyanoplatinate(II), has been achieved from concentrated aqueous solutions. This process is significant for the formation of conducting complexes and potentially for electronics applications (Miller, 1976).
Optical and Electrical Properties
- The optical properties of tetracyanoplatinate(II) ions, including luminescence and absorption, have been extensively studied in different environments. These studies are crucial for understanding the interactions within the complexes and their potential applications in materials science (Viswanath et al., 1981).
- The electrical conduction properties of tetracyanoplatinum(II) salt single crystals reveal a systematic variation in electrical conductivity with the intrachain Pt-Pt spacing. This understanding is pivotal for applications in conductive materials (O'Neill, Underhill, & Toombs, 1979).
Pressure-Induced Effects
- Research on the pressure-induced shifts of emission energies in compounds like tetracyanoplatinates(II) under high hydrostatic pressure is significant for understanding their structural and electronic behaviors under varying environmental conditions (Yersin & Riedl, 1995).
Surface Structural Changes
- Atomic force microscopy has been used to observe reversible ordering-disordering transitions of molecular arrangements on tetracyanoplatinate complexes during hydration and dehydration treatments. This research provides insights into the molecular-level changes and potential applications in nanotechnology (Kawasaki et al., 1998).
Interaction with Other Chemicals
- The interactions of potassium tetracyanoplatinate(II) with other chemicals, such as the formation of mixed complexes, are important for understanding its reactivity and potential applications in chemical synthesis (Kida, 1960).
Properties
IUPAC Name |
dipotassium;platinum(2+);tetracyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWTIKOKWPUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931455 |
Source
|
Record name | Potassium tetracyanoplatinate(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562-76-5 |
Source
|
Record name | Potassium tetracyanoplatinate(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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